Cas no 488-76-6 ((-)-Vibo-quercitol)

(-)-Vibo-quercitol 化学的及び物理的性質
名前と識別子
-
- (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol
- vibo-Quercitol
- 1D-3-deoxy-myo-inositol
- 1L-1,2,4
- 1L-1,2,4 3,5-Cyclohexanepentol
- 3,5-cyclohexanepentol
- D-1-deoxy-myo-inositol
- (-)-Viboquercitol
- (-)-Viburnitol
- (-)-vibo-Quercitol
- L-Viburnitol
- Viburnitol
- DTXSID10331579
- 1-D-3-deoxy-myo-inositol
- W-202865
- Q27104416
- SCHEMBL5151166
- FS-9928
- 488-76-6
- C08259
- AKOS040755970
- (1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
- CHEMBL3351099
- CHEMBL37104
- L-chiro-Inositol, 1-deoxy-
- (-)-Viboquercitol; (-)-Viburnitol; (-)-vibo-Quercitol; L-Viburnitol; Quercitol, (-)-vibo-; Viburnitol, (-)-
- (1R,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentaol
- Q0069
- CHEBI:37600
- SCHEMBL17925160
- 1L-1,2,4/3,5-cyclohexanepentol
- CS-0016380
- IMPKVMRTXBRHRB-RSVSWTKNSA-N
- HY-N1092
- (-)-Vibo-quercitol
-
- インチ: InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1
- InChIKey: IMPKVMRTXBRHRB-TVIMKVIFSA-N
- ほほえんだ: C1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 164.06800
- どういたいしつりょう: 164.068
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 101A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.796
- ふってん: 293.6°C at 760 mmHg
- フラッシュポイント: 146.2°C
- 屈折率: 1.707
- PSA: 101.15000
- LogP: -2.80540
- じょうきあつ: 0.0±1.4 mmHg at 25°C
- ようかいせい: 未確定
(-)-Vibo-quercitol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:れいぞう
(-)-Vibo-quercitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V757063-25mg |
(-)-Vibo-quercitol |
488-76-6 | 25mg |
$ 3000.00 | 2023-09-05 | ||
Biosynth | MD10114-100 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 100MG |
$444.68 | 2023-01-03 | ||
A2B Chem LLC | AI51027-100mg |
vibo-Quercitol |
488-76-6 | 98 | 100mg |
$988.00 | 2024-04-19 | |
1PlusChem | 1P00I99V-25mg |
L-chiro-Inositol, 1-deoxy- |
488-76-6 | 98% | 25mg |
$207.00 | 2025-02-28 | |
TRC | V757063-5mg |
(-)-Vibo-quercitol |
488-76-6 | 5mg |
$775.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83230-5mg |
vibo-Quercitol |
488-76-6 | ,HPLC≥98% | 5mg |
¥478.0 | 2023-09-06 | |
TRC | V757063-2.5mg |
(-)-Vibo-quercitol |
488-76-6 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
Biosynth | MD10114-250 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 250MG |
$921.11 | 2023-01-03 | ||
TRC | V757063-10mg |
(-)-Vibo-quercitol |
488-76-6 | 10mg |
$1378.00 | 2023-05-17 | ||
Biosynth | MD10114-50 mg |
1-D-3-Deoxy-myo-inositol |
488-76-6 | 50mg |
$266.81 | 2023-01-03 |
(-)-Vibo-quercitol 関連文献
-
Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975
-
2. 124. Cyclitols. Part I. isoPropylidene derivatives of inositols and quercitols. The structure of pinitol and quebrachitolS. J. Angyal,C. G. Macdonald J. Chem. Soc. 1952 686
-
3. 334. Cyclitols. Part XV. A stereospecific epimerization of cyclitols: conformational free energiesS. J. Angyal,P. A. J. Gorin,M. E. Pitman J. Chem. Soc. 1965 1807
-
Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884
-
Claude Bauder Org. Biomol. Chem. 2008 6 2952
-
6. Synthesis of D-3-deoxy-myo-inositol 1,4,5-trisphosphate and its effect on Ca2+ release in NIH 3T3 cellsMarkus J. Seewald,Ibrahim A. Aksoy,Garth Powis,Abdul H. Fauq,Alan P. Kozikowski J. Chem. Soc. Chem. Commun. 1990 1638
-
Feng-Lei Li,Jiang-Ping Yu,Wei Ding,Mian-Mian Sun,Yun-Gang He,Xing-Liang Zhu,Shi-Ling Liu,Xiao-Xin Shi RSC Adv. 2019 9 42077
(-)-Vibo-quercitolに関する追加情報
Professional Introduction to Compound with CAS No. 488-76-6 and Product Name (-)-Vibo-quercitol
The compound with CAS No. 488-76-6 and the product name (-)-Vibo-quercitol represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
(-)-Vibo-quercitol, a derivative of quercetin, is known for its remarkable bioactivity and has been extensively studied for its pharmacological effects. Quercetin, a flavonoid found abundantly in fruits, vegetables, and herbs, has long been recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The (-) configuration of Vibo-quercitol enhances its solubility and bioavailability, making it a promising candidate for therapeutic use.
Recent research has highlighted the multifaceted roles of Vibo-quercitol in modulating cellular processes. Studies have demonstrated its ability to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress. This has led to investigations into its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Vibo-quercitol has shown promise in cancer research. Preclinical studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. These findings suggest that Vibo-quercitol could be a valuable component in combination therapies aimed at enhancing the efficacy of existing cancer treatments.
The compound's structural similarity to other flavonoids also makes it an interesting subject for studying structure-activity relationships (SAR). By modifying specific functional groups within the quercetin backbone, researchers can fine-tune the bioactivity of Vibo-quercitol, potentially leading to the development of more potent and selective therapeutic agents.
The pharmacokinetic profile of Vibo-quercitol is another area of active investigation. Studies have shown that it exhibits good oral bioavailability and can be metabolized into active derivatives that contribute to its therapeutic effects. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential side effects.
The synthetic route to produce Vibo-quercitol is also a subject of interest in industrial chemistry. Researchers are exploring efficient and scalable methods to synthesize this compound while maintaining high purity standards. Advances in synthetic methodologies not only reduce production costs but also enable the large-scale manufacturing required for clinical trials and commercialization.
The potential applications of Vibo-quercitol extend beyond human health. Research is ongoing into its use as a natural pesticide and herbicide due to its toxicity towards certain pests while being relatively safe for beneficial insects. This dual functionality makes it an attractive option for sustainable agricultural practices.
The regulatory landscape for compounds like Vibo-quercitol is another critical consideration. As interest in natural products grows, regulatory agencies are developing frameworks to ensure the safety and efficacy of these compounds when used therapeutically or commercially. Compliance with these regulations is essential for ensuring public trust and market acceptance.
In conclusion, the compound with CAS No. 488-76-6, particularly under the product name (-)-Vibo-quercitol, represents a significant advancement in chemobiology and pharmaceutical research. Its unique properties make it a promising candidate for various therapeutic applications, from anti-inflammatory treatments to cancer therapies. Continued research into its bioactivity, pharmacokinetics, synthetic pathways, and regulatory aspects will further solidify its role as a valuable compound in both medical and industrial contexts.




